4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one is classified as a benzodiazepine, a group of compounds recognized for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The compound's unique structure allows for various modifications that can enhance its pharmacological profile.
The synthesis of 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one typically involves cyclization reactions of suitable precursors. A common method includes the reaction of o-phenylenediamine with a carbonyl compound such as glyoxal under acidic or basic conditions. This cyclization forms the benzodiazepine ring system.
Key Parameters:
In an industrial setting, the synthesis process is scaled up with optimized parameters for yield and purity. Techniques such as continuous flow reactors are employed to maintain reaction efficiency and product quality.
4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one features a fused benzodiazepine structure characterized by two nitrogen atoms in the diazepine ring. The molecular formula is C9H10N2O, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.
Structural Features:
4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one can participate in several chemical reactions:
Common Reagents:
The reactions can lead to various substituted benzodiazepines that may exhibit enhanced or altered pharmacological activities compared to the parent compound.
The mechanism of action of 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one primarily involves modulation of neurotransmitter systems in the central nervous system. Benzodiazepines generally act by enhancing the effect of gamma-aminobutyric acid at the GABA-A receptor sites. This action increases neuronal inhibition leading to anxiolytic effects.
Key Points:
4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one serves as a valuable building block in medicinal chemistry for developing new benzodiazepine derivatives with potentially improved pharmacological profiles. Its applications include:
Positional isomerism in benzodiazepine derivatives arises from the orientation of the diazepine ring fusion to the benzene moiety, critically influencing molecular geometry and biological activity. The benzo[d][1,3]diazepine system (e.g., 4,5-Dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one) features a seven-membered ring where nitrogen atoms occupy positions 1 and 3 relative to the benzo fusion, distinct from the benzo[b][1,4]diazepine configuration (e.g., diazepam derivatives) where nitrogens are at positions 1 and 4 [7] [10]. This topological difference induces significant conformational divergence:
Table 1: Structural Parameters of Benzo[d] vs. Benzo[b] Diazepine Isomers
Parameter | Benzo[d][1,3]Diazepine | Benzo[b][1,4]Diazepine |
---|---|---|
Diazepine Torsion | 5–10° puckering | 15–20° puckering |
N1–C2 Bond Length | 1.37–1.39 Å | 1.35–1.37 Å |
C2=O Bond Length | 1.22–1.24 Å | 1.21–1.23 Å |
Characteristic δ15N (ppm) | N1: −220 to −250; N3: −300 to −330 | N1: −260 to −280; N4: −290 to −310 |
These geometric differences profoundly impact biological target engagement. For example, benzo[d] systems preferentially bind ion channels like Na+/Ca2+ exchangers (NCX), while benzo[b] isomers target GABAA receptors [6] [9].
The 1,3-diazepine core in 4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one exhibits pharmacophoric features distinct from 1,4-diazepines due to electronic distribution and tautomeric equilibria:
Table 2: Tautomeric and Dynamic Properties of 1,3- vs. 1,4-Diazepine Cores
Property | 1,3-Diazepine Core | 1,4-Diazepine Core |
---|---|---|
Dominant Tautomer | Oxo-imino (≥90%) | Oxo-imino (100%) |
Ring Inversion Barrier | 45–50 kJ/mol | 55–60 kJ/mol |
C2=O IR Stretch | 1660–1680 cm−1 | 1680–1700 cm−1 |
NMR 3JHH Coupling | 2.2–2.5 Hz (H3–H4) | 3.0–3.5 Hz (H3–H4) |
Biological implications include the 1,3-diazepine’s role in NCX modulation, where C2 carbonyl flexibility facilitates interactions with aspartate residues in the exchanger’s α-1 repeat [6].
Substituents at N1, C4, or the benzo ring critically modulate diazepine conformation and bioactivity:
Figure: Conformational Control via N1 and C4 Substituents
N1-CH₃ N1-CH₂C₆H₅ | | / \ / \ N1-----C7 N1-----C7 | | | | | C4-Ph (Volume: 210 ų) | C4-Ph (Volume: 250 ų) | / \ | / \ \ / \ \ / \ Ring Inversion Barrier: Ring Inversion Barrier: 50 kJ/mol 60 kJ/mol NCX1 Selective Activation NCX1 Inhibition
These substituent effects enable rational design of isoform-selective NCX modulators, exemplified by compound 4 (N1-ethyl, C4-p-Cl-Ph, NCX1 inhibitor) and compound 14 (N1-CH2CO-piperidine, C4-Ph, NCX1/3 activator) [6].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: